molecular formula C14H13NOS B5812613 N-(2-methoxyphenyl)benzenecarbothioamide

N-(2-methoxyphenyl)benzenecarbothioamide

Cat. No. B5812613
M. Wt: 243.33 g/mol
InChI Key: RUHLUUNUEACYMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)benzenecarbothioamide, also known as MOBC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MOBC is a thioamide derivative of benzene, and its chemical formula is C14H13NOS.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)benzenecarbothioamide is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and proteins in the body.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)benzenecarbothioamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and liver cancer. N-(2-methoxyphenyl)benzenecarbothioamide has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-methoxyphenyl)benzenecarbothioamide is its broad range of biological activities, making it a versatile compound for use in various laboratory experiments. However, one of the limitations of N-(2-methoxyphenyl)benzenecarbothioamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for the study of N-(2-methoxyphenyl)benzenecarbothioamide. One area of research is the development of new antimicrobial agents based on N-(2-methoxyphenyl)benzenecarbothioamide. Another area of research is the use of N-(2-methoxyphenyl)benzenecarbothioamide as a catalyst in organic synthesis. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-methoxyphenyl)benzenecarbothioamide and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of N-(2-methoxyphenyl)benzenecarbothioamide involves the reaction of 2-methoxyaniline with carbon disulfide and sodium hydroxide, followed by the reaction with benzoyl chloride. The resulting product is then purified using recrystallization.

Scientific Research Applications

N-(2-methoxyphenyl)benzenecarbothioamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties. N-(2-methoxyphenyl)benzenecarbothioamide has also been studied for its potential use as a catalyst in organic synthesis.

properties

IUPAC Name

N-(2-methoxyphenyl)benzenecarbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NOS/c1-16-13-10-6-5-9-12(13)15-14(17)11-7-3-2-4-8-11/h2-10H,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHLUUNUEACYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=S)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)benzenecarbothioamide

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